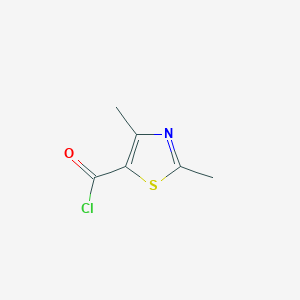

2,4-Dimethylthiazole-5-carbonyl chloride

概要

説明

“2,4-Dimethylthiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C6H6ClNOS and a molecular weight of 175.64 g/mol . It is not intended for human or veterinary use and is used only for research .

Synthesis Analysis

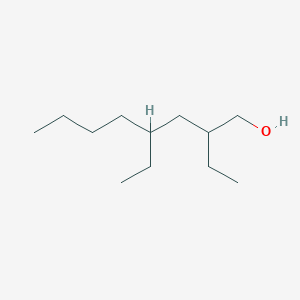

The synthesis of “2,4-Dimethylthiazole-5-carbonyl chloride” involves a direct process where a solution containing 2- (1,3-dimethylbutyl) aniline in pyridine is mixed with 2,4-dimethylthiazole-5-carbonyl chloride . The reaction mixture is stirred at room temperature for 1 hour, then poured into a 5% aqueous hydrochloric acid solution and extracted with ethyl acetate . The organic layer is washed successively with a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate . After distilling off the solvent under reduced pressure, the residue is purified by silica gel column chromatography using a mixture: n-hexane/ethyl acetate=1:1 as an eluent and crystallized from hexane to obtain the desired product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethylthiazole-5-carbonyl chloride” such as its boiling point, storage conditions, and solubility are not available in the retrieved information .

科学的研究の応用

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives, including 2,4-dimethylthiazole-5-carbonyl chloride , have been extensively studied for their antimicrobial properties. They are known to be effective against a broad spectrum of microorganisms. The compound can serve as a core structure for synthesizing new antimicrobial agents, potentially leading to the development of novel antibiotics that can combat resistant strains of bacteria .

Agriculture: Agrochemicals

In the agricultural sector, thiazole compounds are utilized to create fungicides and pesticides. The structural moiety of 2,4-dimethylthiazole-5-carbonyl chloride can be incorporated into molecules designed to protect crops from fungal infections and pest infestations, thereby enhancing crop yield and food security .

Material Science: Photographic Sensitizers

The unique properties of thiazole derivatives make them suitable for use as photographic sensitizers2,4-dimethylthiazole-5-carbonyl chloride can be used in the synthesis of compounds that improve the sensitivity of photographic films to light, which is crucial for capturing high-quality images .

Medicinal Chemistry: Anticancer Research

Thiazole derivatives have shown promise in anticancer research. 2,4-dimethylthiazole-5-carbonyl chloride can be a precursor in the synthesis of compounds with potential antitumor and cytotoxic activities. This could lead to the development of new chemotherapeutic agents .

Neuroscience: Anti-Alzheimer’s Research

Research has indicated that thiazole compounds may have applications in treating neurodegenerative diseases like Alzheimer’s2,4-dimethylthiazole-5-carbonyl chloride could be used to develop drugs that mitigate the progression of Alzheimer’s disease by targeting and modulating relevant biological pathways .

Chemical Industry: Vulcanization Accelerators

In the rubber industry, thiazoles are known to act as vulcanization accelerators2,4-dimethylthiazole-5-carbonyl chloride can be used to synthesize additives that enhance the vulcanization process, leading to improved durability and elasticity of rubber products .

Cosmetics: UV Filters

Due to their ability to absorb ultraviolet (UV) light, thiazole derivatives can be incorporated into sunscreen formulations as UV filters2,4-dimethylthiazole-5-carbonyl chloride can contribute to the development of sunscreens that offer better protection against harmful UV radiation .

Environmental Science: Sensors and Indicators

Thiazole compounds are employed in the creation of chemical sensors and indicators2,4-dimethylthiazole-5-carbonyl chloride can be part of the synthesis of materials that detect the presence of specific chemicals or environmental conditions, which is vital for monitoring pollution and ensuring environmental safety .

将来の方向性

作用機序

Target of Action

2,4-Dimethylthiazole-5-carbonyl chloride, also known as 5-Thiazolecarbonyl chloride, 2,4-dimethyl-, is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to exhibit diverse biological activities and are found in many biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, inducing effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOMQXXKQNNQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562636 | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119778-43-7 | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

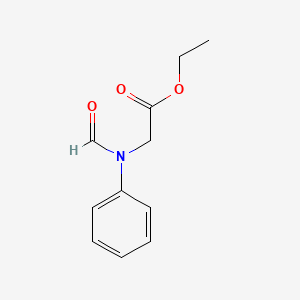

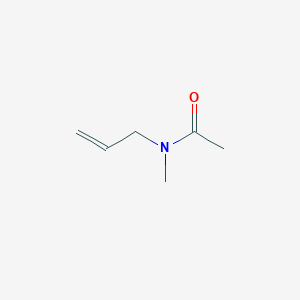

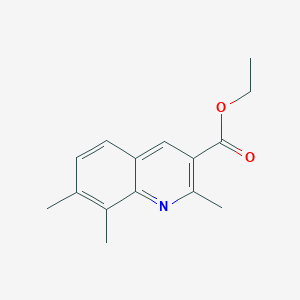

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-dimethylthiazole-5-carbonyl chloride in the context of the research article?

A1: In the study [], 2,4-dimethylthiazole-5-carbonyl chloride acts as a key building block for synthesizing a series of novel (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes and (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes. These newly synthesized compounds exhibited promising antifungal activities against Fusarium oxysporum and Cercospora arachidicola Hori.

Q2: What specific reaction is 2,4-dimethylthiazole-5-carbonyl chloride involved in within this research?

A2: 2,4-dimethylthiazole-5-carbonyl chloride undergoes a condensation reaction with either (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone oximes or (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one oximes under basic conditions []. This reaction leads to the formation of the target oxime ester compounds, introducing the 2,4-dimethylthiazole moiety into the final structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)